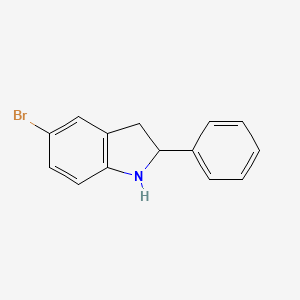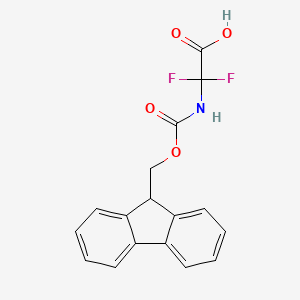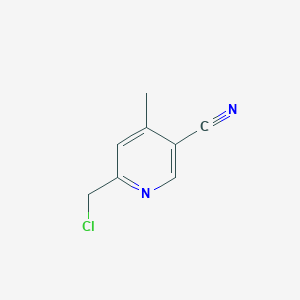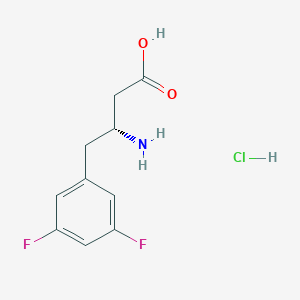
(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-(3,5-difluoro-phenyl)-butyric acidHCl is a chiral amino acid derivative with a specific configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: Introduction of amino and fluoro groups through various chemical reactions, such as nitration, reduction, and halogenation.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolving agents to obtain the desired ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using halogenating agents like bromine or chlorine, and alkylation using alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: A similar compound with different fluorine substitution patterns.
3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: Another derivative with a different substitution pattern on the aromatic ring.
Uniqueness
®-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl is unique due to its specific chiral configuration and substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12ClF2NO2 |
|---|---|
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
(3R)-3-amino-4-(3,5-difluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15;/h1-2,4,9H,3,5,13H2,(H,14,15);1H/t9-;/m1./s1 |
InChI-Schlüssel |
YALIIHYRQWVATA-SBSPUUFOSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)F)C[C@H](CC(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
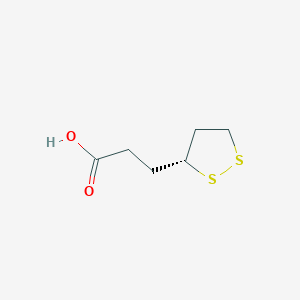
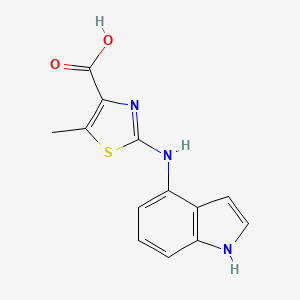
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
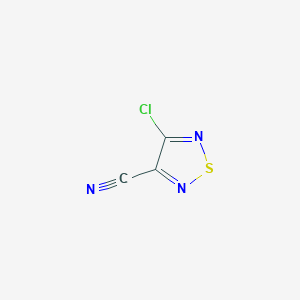
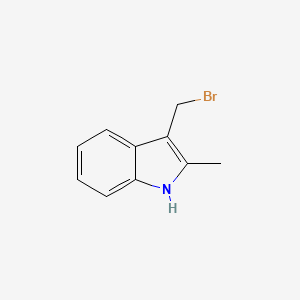
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)

![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
